molecular formula C14H14ClN5O2S B4711319 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B4711319
M. Wt: 351.8 g/mol
InChI Key: CWCAGOQFDBHYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was initially developed as a Janus kinase (JAK) inhibitor and has shown promising results in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide selectively inhibits JAK3, which is expressed mainly in hematopoietic cells. JAK3 is a key enzyme involved in the activation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases. By inhibiting JAK3, this compound reduces the activation and proliferation of T cells, leading to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to reduce the infiltration of inflammatory cells into the affected tissues and to reduce tissue damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide is its selectivity for JAK3, which reduces the risk of off-target effects. This compound has also been shown to have a favorable safety profile in clinical trials. However, one of the limitations of this compound is its short half-life, which may require frequent dosing in clinical settings. This compound may also have potential side effects, such as increased risk of infection and malignancy, which need to be carefully monitored.

Future Directions

For research on N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide may include:
1. Identification of biomarkers for patient selection and monitoring of treatment response.
2. Development of more potent and selective JAK inhibitors with longer half-lives.
3. Investigation of the potential use of this compound in combination with other immunomodulatory agents.
4. Exploration of the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
5. Investigation of the potential use of this compound in the prevention of transplant rejection and the treatment of lymphoma.
Conclusion:
This compound is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It selectively inhibits JAK3, leading to a reduction in the activation and proliferation of T cells and a decrease in the production of pro-inflammatory cytokines and chemokines. This compound has shown promising results in preclinical and clinical studies, but further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit JAK3, a key enzyme involved in the activation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases. This compound has also been studied for its potential use in the prevention of organ transplant rejection and the treatment of lymphoma.

properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O2S/c1-19-10-13(8-16-19)23(21,22)18-14-6-7-20(17-14)9-11-2-4-12(15)5-3-11/h2-8,10H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCAGOQFDBHYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.